
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide, also known as fenclonine, is a chemical compound that has been widely used in scientific research. Fenclonine is a potent inhibitor of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
作用机制
Fenclonine acts as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide reduces the availability of tryptophan, the precursor of serotonin, and thus decreases the synthesis of serotonin. This leads to a decrease in the levels of serotonin in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of serotonin by 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce depressive-like behavior in animal models, suggesting that serotonin plays a crucial role in the regulation of mood. Fenclonine has also been shown to decrease food intake and body weight, indicating that serotonin is involved in the regulation of feeding behavior. In addition, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has been shown to decrease pain sensitivity, suggesting that serotonin plays a role in the modulation of pain perception.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is its potency as an inhibitor of tryptophan hydroxylase. This allows for a rapid and complete depletion of serotonin in animal models, which is useful for studying the role of serotonin in various physiological and pathological conditions. However, the use of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has some limitations. It can only be used in animal models, as it is not approved for human use. In addition, the depletion of serotonin by 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is not specific to any particular brain region or cell type, which can limit the interpretation of the results.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide. One area of interest is the role of serotonin in the regulation of social behavior. Fenclonine has been shown to decrease social behavior in animal models, suggesting that serotonin may play a role in the regulation of social behavior. Another area of interest is the development of more specific inhibitors of tryptophan hydroxylase, which would allow for a more precise manipulation of serotonin levels in animal models. Finally, the role of serotonin in the regulation of the immune system is an area of growing interest, and 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide may be a useful tool for studying this relationship.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is a potent inhibitor of tryptophan hydroxylase that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Fenclonine is a valuable tool for studying the role of serotonin in the regulation of behavior, mood, feeding behavior, pain perception, and immune function.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide involves the reaction of 2-(4-chlorophenoxy) acetic acid with 3,5-dimethylphenylmagnesium bromide, followed by the addition of 2-chloro-N-methylpropanamide. The resulting product is then purified by recrystallization to obtain 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide in high yield.
科学研究应用
Fenclonine has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological conditions. It has been used to study the effects of serotonin depletion on behavior, mood, and cognition in animal models. Fenclonine has also been used to investigate the role of serotonin in the regulation of feeding behavior, sleep, and pain perception.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-9-13(2)11-15(10-12)20-17(21)18(3,4)22-16-7-5-14(19)6-8-16/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQNAXIYIYTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
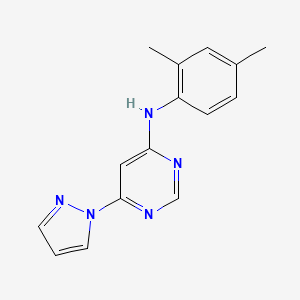
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
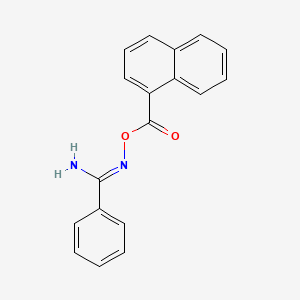
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
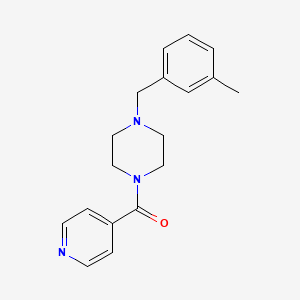
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
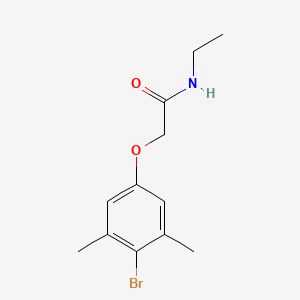
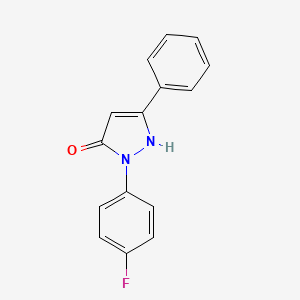
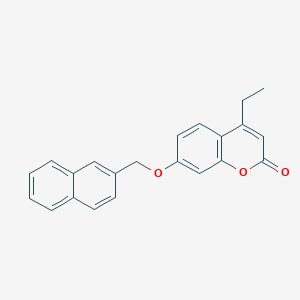
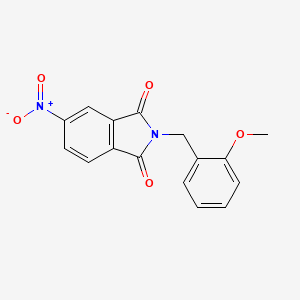
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)